molecular formula C10H12N2O B1519457 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one CAS No. 1105068-64-1

3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B1519457
CAS No.: 1105068-64-1
M. Wt: 176.21 g/mol
InChI Key: PNRCXKLDZREYFW-UHFFFAOYSA-N
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Description

“3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one” is a derivative of Oxindole (Indolin-2-one), a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . Substituted indolinones are referred to as ‘privileged structures’ due to their excellent binding affinity for many receptors .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H12N2O, with an average mass of 176.215 Da . The structure consists of a benzene ring fused to 2-pyrrolidone .

Scientific Research Applications

Palladium-Catalyzed Synthesis

A study by Tang et al. (2013) introduced a selective C-N bond oxidative cleavage method to produce 3-acylated indoles through Pd-catalyzed oxidative cross-coupling of indoles with α-amino carbonyl compounds. This method also enables one-pot synthesis of 3-acylated indoles from 2-ethynylanilines and α-amino carbonyl compounds. The resulting 3-acylated indoles have potential applications in constructing polyheterocyclic compounds, which can serve as efficient probes for detecting metal ions such as Hg(2+) and Fe(3+) (Tang, Guo, Xiang, & Li, 2013).

Catalyst-Free Synthesis

Rajesh et al. (2014) developed a catalyst-free, ethylene glycol-promoted method for the one-pot three-component synthesis of biologically significant 3-amino alkylated indoles through a Mannich-type reaction. This approach is notable for its high efficiency, sustainability, and applicability to a wide range of substrates, offering an environmentally friendly alternative for large-scale synthesis of 3-amino alkylated indoles (Rajesh, Kholiya, Pavan, & Rawat, 2014).

Chemosensor Applications

Roy et al. (2019) reported the synthesis of a rhodamine-based compound acting as a dual chemosensor for Zn2+ and Al3+ ions with distinctly separated excitation and emission wavelengths. This compound, synthesized under mild conditions, demonstrates the potential of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one derivatives in developing fluorescent sensors for metal ion detection (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

Corrosion Inhibition

A study by Verma et al. (2016) explored the use of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic conditions. The research highlighted the impact of the ring size and structure of amino alkylated indoles on their inhibition efficiency, providing insights into the development of novel corrosion inhibitors (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).

Antiallergic Agents

Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides to identify novel antiallergic compounds. This research underscores the therapeutic potential of indole derivatives, including this compound, in the development of antiallergic medications (Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Szelenyi, Nickel, Schmidt, Kutscher, & Günther, 1999).

Properties

IUPAC Name

3-amino-1-ethyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-12-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRCXKLDZREYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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